

Unveiling the Nuclear Characteristics of Polonium-209: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Polonium-209

Cat. No.: B1261773

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear properties of the **Polonium-209** (^{209}Po) isotope, intended for researchers, scientists, and professionals in drug development. This document consolidates critical data on its decay characteristics, production methodologies, and analytical procedures, presenting them in a structured and accessible format.

Core Nuclear Properties

Polonium-209 is a synthetic radioisotope of polonium, notable for being the longest-lived among its counterparts, with a recently revised half-life of approximately 124 to 125.3 years.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) It primarily undergoes alpha decay to the stable Lead-205 (^{205}Pb) and has a minor branch of electron capture to Bismuth-209 (^{209}Bi).

Summary of Nuclear Data

The fundamental nuclear properties of **Polonium-209** are summarized in the table below.

Property	Value
Atomic Number (Z)	84
Mass Number (A)	209
Atomic Mass	208.9824304 u
Half-life	124 ± 3 years[1][4]
Decay Modes	Alpha (α) decay, Electron Capture (EC)
Spin and Parity	1/2-

Decay Characteristics

Polonium-209 decays through two primary modes: alpha emission and electron capture. The dominant mode is alpha decay, accounting for over 99% of its transformations.

Decay Modes and Branching Ratios

Decay Mode	Branching Ratio (%)	Daughter Nuclide
Alpha (α)	99.546 ± 0.007	^{205}Pb
Electron Capture (EC)	0.454 ± 0.007	^{209}Bi

Alpha Particle Emissions

The alpha decay of **Polonium-209** results in the emission of alpha particles with distinct energies.

Alpha Energy (keV)	Emission Probability (%)
4883 ± 2	79.2 ± 3.2
4622 ± 5	0.548 ± 0.007
4979.2 ± 1.4	19.8 ± 3.2

Data sourced from the Laboratoire National Henri Becquerel (LNHB)/CEA Table de Radionucléides.[5][6][7][8][9]

Gamma and X-ray Emissions

The decay of **Polonium-209** is accompanied by the emission of gamma rays and X-rays. The following table details the energies and intensities of the most prominent emissions.

Emission Type	Energy (keV)	Intensity (%)
Gamma (γ)	260.50 ± 0.05	0.411 ± 0.006
Gamma (γ)	262.80 ± 0.05	0.1370 ± 0.0033
Gamma (γ)	896.28 ± 0.06	0.454 ± 0.007
X-ray ($K\alpha_2$)	74.8157	59.77
X-ray ($K\alpha_1$)	77.1088	100

Data sourced from the Laboratoire National Henri Becquerel (LNHB)/CEA Table de Radionucléides.[5][6][7][8][9]

Production of Polonium-209

The primary method for producing **Polonium-209** is through the bombardment of stable Bismuth-209 targets with charged particles in a cyclotron.[10]

Production Reactions

Reaction	Projectile Energy
$^{209}\text{Bi}(p,n)^{209}\text{Po}$	~10-20 MeV
$^{209}\text{Bi}(d,2n)^{209}\text{Po}$	~15-25 MeV

A visual representation of the production pathway via proton bombardment is provided below.

Production Pathway of Polonium-209

[Click to download full resolution via product page](#)

A simplified diagram illustrating the production of **Polonium-209**.

Experimental Protocols

Production and Separation of Polonium-209

Objective: To produce **Polonium-209** via proton bombardment of a Bismuth-209 target and subsequently separate the product.

Methodology:

- Target Preparation: A high-purity (99.99%+) Bismuth-209 metallic foil of approximately 80 $\text{mg}\cdot\text{cm}^{-2}$ thickness is prepared.[11]
- Irradiation: The bismuth target is irradiated with a proton beam of approximately 40 MeV and a current of 1 μA in a cyclotron.[11] The irradiation time is determined by the desired activity

of **Polonium-209**.

- Cooling: The irradiated target is allowed to cool for a period of at least six days to permit the decay of short-lived activation products.[11]
- Chemical Separation (Thermochromatography):
 - The irradiated bismuth target is placed in a quartz tube under reduced pressure.
 - The tube is heated to an optimal temperature of 1323 K. At this temperature, polonium volatilizes while the majority of the bismuth target material remains solid.[11]
 - The volatilized polonium is collected on the cooler parts of the quartz tube.
 - The collected polonium is then dissolved using concentrated nitric acid (~10 M).[11]

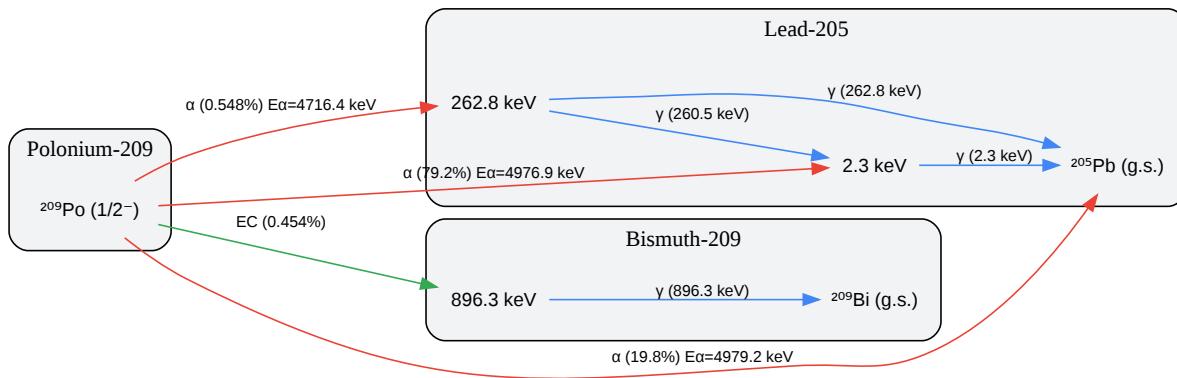
Alternative Separation Method (Solvent Extraction):

- The irradiated bismuth target is dissolved in a suitable mineral acid (e.g., hydrochloric acid or nitric acid).
- The polonium is selectively extracted from the aqueous solution into an organic phase, for example, using tributyl phosphate (TBP) in an organic solvent.
- The polonium is then back-extracted from the organic phase into a fresh aqueous solution.

Alpha Spectroscopy of Polonium-209

Objective: To identify and quantify **Polonium-209** through the analysis of its alpha particle emissions.

Methodology:


- Sample Preparation (Microprecipitation):
 - A sample of the purified **Polonium-209** solution is taken.
 - A carrier, such as copper(II) sulfate (CuSO_4), is added to the solution.

- The polonium is co-precipitated with copper sulfide (CuS) by the addition of a sulfide source.[12]
- The precipitate is collected on a membrane filter, creating a thin-layer source suitable for alpha spectrometry.[12][13]

- Measurement:
 - The prepared sample is placed in a vacuum chamber containing a silicon detector (e.g., a Passivated Implanted Planar Silicon - PIPS detector).
 - The alpha particles emitted by the sample are detected, and their energies are measured by a multichannel analyzer.
 - The resulting alpha spectrum will show distinct peaks corresponding to the known alpha energies of **Polonium-209**.
- Data Analysis:
 - The energy of the peaks is used to identify the presence of **Polonium-209**.
 - The area under the peaks is proportional to the activity of the isotope in the sample.

Decay Scheme of Polonium-209

The decay of **Polonium-209** proceeds primarily through alpha decay to various energy levels of Lead-205, with a less frequent electron capture branch to an excited state of Bismuth-209.

[Click to download full resolution via product page](#)

A diagram of the **Polonium-209** decay scheme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polonium's Most Stable Isotope Gets Revised Half-Life Measurement | NIST [nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the ²⁰⁹Po half-life error and its confirmation: an answer to the critique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polonium-209 - isotopic data and properties [chemlin.org]
- 5. Inhb.fr [Inhb.fr]
- 6. Inhb.fr [Inhb.fr]
- 7. Inhb.fr [Inhb.fr]
- 8. Nuclear Data – Table – Laboratoire National Henri Becquerel [Inhb.fr]

- 9. Nuclear data – Laboratoire National Henri Becquerel [[lnhb.fr](#)]
- 10. Polonium-209 | Benchchem [[benchchem.com](#)]
- 11. [ichtj.waw.pl](#) [[ichtj.waw.pl](#)]
- 12. [pubs.acs.org](#) [[pubs.acs.org](#)]
- 13. Method of Polonium Source Preparation Using Tellurium Microprecipitation for Alpha Spectrometry - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- To cite this document: BenchChem. [Unveiling the Nuclear Characteristics of Polonium-209: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261773#nuclear-properties-of-the-polonium-209-isotope>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com